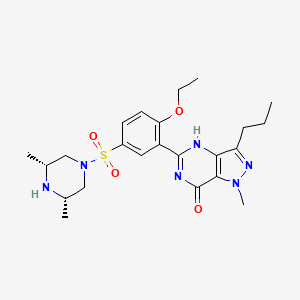
六乙二醇单苄醚
概述
描述
Hexaethylene Glycol Monobenzyl Ether is a chemical compound with the molecular formula C19H32O7. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its use as a solvent and in various industrial applications due to its unique chemical properties.
科学研究应用
Hexaethylene Glycol Monobenzyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its ability to dissolve a wide range of substances.
Biology: In biological research, it is used in the preparation of samples and as a component in various assays.
Industry: It is used in the production of paints, coatings, and cleaning products.
安全和危害
Hexaethylene Glycol Monobenzyl Ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Relevant Papers
One relevant paper is “Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5’TGGGAG3’ Hotoda’s Sequence” which discusses the synthesis of a novel phosphoramidite derivative of cholesterol, with an ether-linked hexaethylene glycol (HEG) spacer arm .
作用机制
Target of Action
Hexaethylene Glycol Monobenzyl Ether, also known as 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is a type of glycol ether It’s known that glycol ethers generally target the respiratory system .
Mode of Action
The exact mode of action of Hexaethylene Glycol Monobenzyl Ether is not well-documented. As a member of the glycol ethers family, it is likely to share similar properties. Glycol ethers are commonly used as solvents in paints and cleaners due to their good solvent properties and higher boiling points than lower-molecular-weight ethers and alcohols .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Hexaethylene Glycol Monobenzyl Ether. For instance, adequate ventilation is necessary when handling this compound to prevent respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended to prevent skin and eye irritation .
生化分析
Biochemical Properties
Hexaethylene Glycol Monobenzyl Ether is known to exhibit antioxidant, antimicrobial, and anti-cancer properties
Cellular Effects
Glycol ethers, the class of compounds to which it belongs, have been found to have impacts on cell function .
Molecular Mechanism
It is known that glycol ethers can undergo further chemical reactions, producing glycol diethers and glycol ether acetates .
准备方法
Hexaethylene Glycol Monobenzyl Ether can be synthesized through several methods. One common approach involves the benzylation of hexaethylene glycol. This reaction can be catalyzed by various agents such as silver oxide (Ag2O), potassium tert-butoxide, or sodium hydroxide . The reaction typically yields the desired product in good yields, making it a viable method for both laboratory and industrial production.
化学反应分析
Hexaethylene Glycol Monobenzyl Ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Hexaethylene Glycol Monobenzyl Ether can be compared with other glycol ethers such as:
- Ethylene Glycol Monomethyl Ether
- Ethylene Glycol Monoethyl Ether
- Ethylene Glycol Monobutyl Ether
- Diethylene Glycol Monomethyl Ether These compounds share similar solvent properties but differ in their molecular structures and specific applications. Hexaethylene Glycol Monobenzyl Ether is unique due to its longer ethylene glycol chain and the presence of a benzyl group, which enhances its solubility and reactivity .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBQKDDPSXBMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457434 | |
| Record name | Hexaethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-68-5 | |
| Record name | Hexaethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
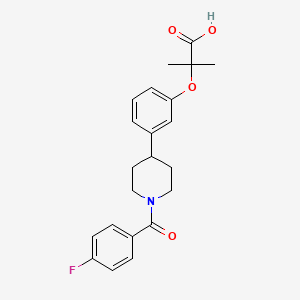
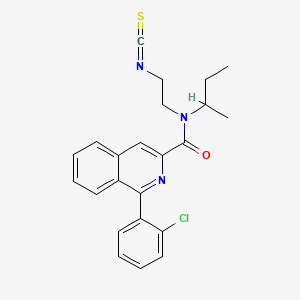

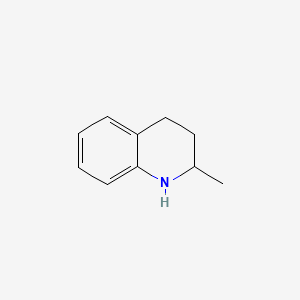

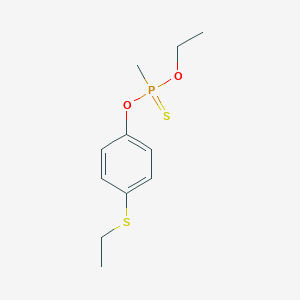
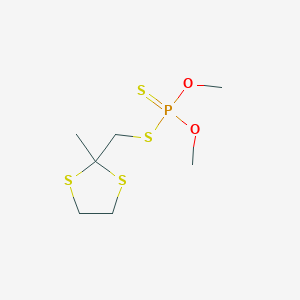
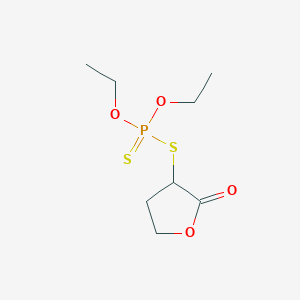

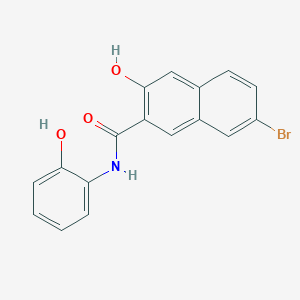
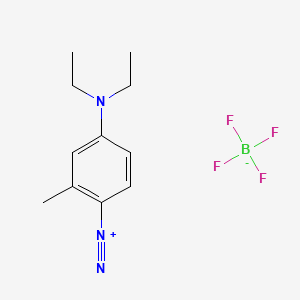
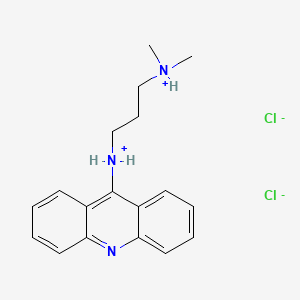
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
